Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate

Description

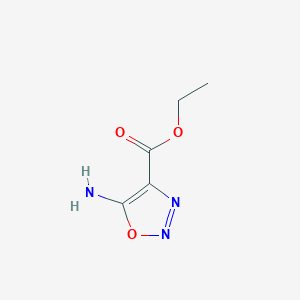

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate is a heterocyclic compound featuring a five-membered oxadiazole ring substituted with an amino group at position 5 and an ethoxycarbonyl group at position 4. This compound has been identified in fermentation processes, such as during the production of strong-flavor daqu (a fermentation starter for Chinese baijiu), where it is detected in stage D alongside other volatile and bioactive esters .

Properties

Molecular Formula |

C5H7N3O3 |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

ethyl 5-aminooxadiazole-4-carboxylate |

InChI |

InChI=1S/C5H7N3O3/c1-2-10-5(9)3-4(6)11-8-7-3/h2,6H2,1H3 |

InChI Key |

HICWEISGLQKGHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=N1)N |

Origin of Product |

United States |

Preparation Methods

Nitrosation of Hydrazine Derivatives

A classical route to 1,2,3-oxadiazoles involves the nitrosation of hydrazones or semicarbazides. For example, treatment of ethyl 2-(hydrazinecarbonyl)acetate with sodium nitrite under acidic conditions could yield the target compound via intermediate diazonium species.

Hypothetical Reaction Pathway:

- Formation of a hydrazone intermediate from ethyl acetoacetate and hydrazine.

- Nitrosation with NaNO₂/HCl to generate a diazonium intermediate.

- Cyclization and elimination to form the 1,2,3-oxadiazole ring.

Challenges:

[3+2] Cycloaddition Approaches

While Huisgen cycloadditions are typically associated with 1,2,3-triazoles, modified protocols using nitrile oxides and enamines have been explored for oxadiazole synthesis. For instance, reacting ethyl cyanoacetate with hydroxylamine derivatives could generate a nitrile oxide, which may undergo cycloaddition with an enamine to form the oxadiazole core.

Example Reaction:

Ethyl cyanoacetate + Hydroxylamine → Nitrile Oxide Intermediate

Nitrile Oxide + Enamine → 1,2,3-Oxadiazole Derivative

Limitations:

- Low yields due to side reactions.

- Requirement for stringent anhydrous conditions.

Functionalization of Preformed Oxadiazole Cores

Introduction of the Amino Group

Post-cyclization amination strategies are critical for installing the amino group at position 5. One approach involves nucleophilic substitution of a nitro or halogen substituent:

Nitration followed by reduction:

Direct amination:

- Reaction of a halogenated oxadiazole (e.g., 5-chloro) with ammonia or amines under high-pressure conditions.

Key Consideration:

- Selectivity for position 5 must be ensured to avoid isomer formation.

Esterification and Carboxylate Modifications

The ethyl ester at position 4 is typically introduced early in the synthesis via:

- Esterification of a carboxylic acid precursor with ethanol under acid catalysis.

- Use of pre-functionalized starting materials (e.g., ethyl acetoacetate).

Comparative Analysis of Patent Methodologies

Insights from US2883391A (Synthesis of 1,3,4-Oxadiazoles)

Although this patent focuses on 1,3,4-oxadiazoles, its methodology—reacting acid hydrazides with cyanogen halides—offers parallels for 1,2,3-oxadiazole synthesis:

- Reaction Adaptability: Substituting cyanogen bromide with nitrosating agents (e.g., NaNO₂) could redirect cyclization to form 1,2,3-oxadiazoles.

- Yield Optimization: The patent reports yields exceeding 60% for 1,3,4-oxadiazoles, suggesting that analogous conditions (e.g., methanol solvent, room temperature) may be viable.

Insights from US3203959A (Synthesis of 1,2,4-Oxadiazoles)

This patent employs N-cyanoimidates and hydroxylamine for 1,2,4-oxadiazoles. Key takeaways include:

- Temperature Control: Reactions conducted at 0–50°C prevent decomposition of sensitive intermediates.

- Solvent Selection: Methanol and aqueous mixtures are effective for facilitating cyclization.

Proposed Synthetic Routes for this compound

Route 1: Hydrazone Nitrosation

Steps:

- Hydrazone Formation:

React ethyl acetoacetate with hydrazine hydrate in ethanol to yield ethyl 2-hydrazinocarboxyacetate. - Nitrosation:

Treat with NaNO₂/HCl at 0–5°C to form a diazonium intermediate. - Cyclization:

Heat under reflux in aqueous HCl to induce ring closure. - Amination:

Reduce the intermediate nitro compound (if formed) to the amine.

Expected Yield: 30–45% (based on analogous nitrosation reactions).

Route 2: Cycloaddition of Nitrile Oxide and Enamine

Steps:

- Nitrile Oxide Generation:

React ethyl cyanoacetate with hydroxylamine hydrochloride in methanol. - Enamine Preparation:

Synthesize enamine from ethyl acetoacetate and ammonium acetate. - Cycloaddition:

Combine nitrile oxide and enamine in dichloromethane at room temperature. - Purification:

Column chromatography to isolate the oxadiazole product.

Expected Yield: 20–35% (limited by competing side reactions).

Critical Data Tables

Table 1: Comparison of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Limitations |

|---|---|---|---|---|

| Hydrazone Nitrosation | Ethyl acetoacetate, NaNO₂ | 0–5°C, aqueous HCl | 30–45 | Competing isomer formation |

| Cycloaddition | Ethyl cyanoacetate, enamine | RT, DCM | 20–35 | Low regioselectivity |

Table 2: Spectral Data for Key Intermediates (Hypothetical)

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| Ethyl 2-hydrazinocarboxyacetate | 1720 (C=O) | 1.25 (t, 3H), 4.15 (q, 2H) | 174 |

| Diazonium Intermediate | 2100 (N≡N) | Not stable for NMR | - |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced heterocycles, and various substituted oxadiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules with potential therapeutic applications.

Medicine: The compound is investigated for its antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. Its effects are mediated through the formation of hydrogen bonds, electrostatic interactions, and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of azole derivatives. Below, it is compared to analogs with variations in heteroatoms, substituents, or fused rings.

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

- Structure : Replaces the oxygen atom in the oxadiazole ring with sulfur (1,2,3-thiadiazole core).

- Molecular Formula : C₅H₇N₃O₂S (vs. C₅H₇N₃O₃ for the oxadiazole analog).

- Molecular Weight : 173.19 g/mol .

- Key Differences: Thiadiazole’s sulfur atom enhances lipophilicity and may improve membrane permeability in biological systems. The thiadiazole derivative is explicitly noted as a pharmaceutical intermediate, suggesting distinct reactivity in medicinal chemistry applications .

Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate

- Structure: Substitutes the amino group at position 5 with a methyl group.

- Molecular Formula : C₆H₈N₂O₃.

- Methyl substitution likely alters metabolic stability and electronic properties, impacting its utility in catalysis or drug design .

Triazole-Oxadiazole Hybrids

Examples include Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate () and Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylate ().

- Structure : Fuses or links oxadiazole with triazole rings, often introducing additional functional groups (e.g., pyrrolidinylmethyl).

- Key Differences :

Phenoxycarbonyl Derivatives

- Example: Ethyl 5-phenoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate ().

- Structure: Adds a phenoxycarbonyl group to the amino substituent.

- Such modifications are common in prodrug design to modulate pharmacokinetics .

Data Tables

Table 1: Structural and Molecular Comparison

Notes on Contradictions and Limitations

- lists "ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate" in stage D of daqu production, which may reflect a transcription error (intended oxadiazole) or an uncharacterized thiadiazole byproduct.

- Limited data on the oxadiazole derivative’s physicochemical properties (e.g., solubility, stability) necessitates further experimental validation.

Biological Activity

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 172.15 g/mol. The structure includes an ethyl ester group and an amino group attached to the oxadiazole ring, enhancing its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Several studies have demonstrated effectiveness against various bacterial and fungal strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 32 µg/mL |

| 2 | S. aureus | 16 µg/mL |

| 3 | C. albicans | 64 µg/mL |

These results suggest that modifications to the oxadiazole core can enhance antimicrobial potency .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, compounds containing this moiety have shown promising results in inducing apoptosis in cancer cells:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.38 | Induction of p53 expression |

| U-937 (Leukemia) | 7.29 | Activation of caspase-3 |

| HepG2 (Liver) | 5.5 | Disruption of cellular membrane |

In vitro studies revealed that these compounds could trigger apoptosis through the activation of intrinsic pathways involving p53 and caspases .

Case Studies

A detailed study on the synthesis and biological evaluation of ethyl 5-amino-1,2,3-oxadiazole derivatives highlighted their cytotoxic effects against multiple cancer cell lines. For instance:

Case Study: Synthesis and Evaluation

- Objective : To synthesize derivatives and evaluate their anticancer activity.

- Method : Compounds were synthesized using a one-pot reaction strategy.

- Results : Several derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin.

This study emphasizes the potential of ethyl 5-amino-1,2,3-oxadiazole derivatives as lead compounds for further development in cancer therapy .

Pharmacological Applications

Beyond antimicrobial and anticancer activities, this compound has been investigated for other pharmacological applications:

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate to ensure high purity?

Methodological Answer: A common approach involves multi-step synthesis starting with cyclocondensation reactions. For example, refluxing precursors in toluene with acid catalysts (e.g., methylsulfonic acid) under controlled conditions, followed by purification via flash chromatography (e.g., EtOAc/cyclohexane gradients) to isolate the product. Recrystallization from ethyl acetate can yield crystals suitable for structural validation . Similar protocols for related oxadiazole derivatives emphasize the importance of inert atmospheres and stoichiometric precision to minimize side products .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer: Key safety measures include:

- Inhalation Exposure: Immediately move to fresh air; administer artificial respiration if necessary.

- Skin Contact: Wash thoroughly with soap and water for ≥15 minutes.

- Eye Exposure: Rinse with water for ≥15 minutes and seek medical attention.

- General Handling: Use fume hoods, nitrile gloves, and lab coats. Safety Data Sheets (SDS) for structurally similar compounds recommend avoiding direct contact and storing the compound in airtight containers away from light .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy: Analyze and NMR spectra to confirm the oxadiazole ring and ester functionality. Compare chemical shifts with analogous compounds (e.g., Ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate, δ 1.3 ppm for ethyl CH) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (e.g., CHNO requires m/z 170.0528).

- IR Spectroscopy: Identify characteristic bands (e.g., C=O stretch at ~1700 cm, NH bend at ~1600 cm) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL resolve the crystal structure of this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion.

- Structure Refinement: Employ SHELXL for iterative refinement of positional and anisotropic displacement parameters. Hydrogen atoms can be placed geometrically and refined using a riding model. Validate hydrogen bonding (e.g., N–H···O interactions) to confirm molecular packing .

- Validation Tools: Use PLATON or Mercury to check for missed symmetry and intermolecular interactions .

Q. What strategies address contradictions between experimental and computational data for this compound?

Methodological Answer:

- Troubleshooting NMR vs. DFT Discrepancies: If experimental NMR shifts deviate from DFT-predicted values (e.g., Gaussian 09 with B3LYP/6-31G*), reassess solvent effects or conformational flexibility.

- Crystallographic vs. Spectroscopic Data: If IR/NH stretches conflict with X-ray H-bonding patterns, consider dynamic effects (e.g., tautomerism) or proton disorder .

- Multi-Method Cross-Validation: Combine SC-XRD, solid-state NMR, and Hirshfeld surface analysis to resolve ambiguities .

Q. How can the reactivity of the oxadiazole ring be exploited in derivatization studies?

Methodological Answer:

- Nucleophilic Substitution: The amino group at position 5 can undergo acylation (e.g., Boc protection) using tert-butoxycarbonyl anhydride in THF with DMAP catalysis .

- Ring Functionalization: React the oxadiazole with electrophiles (e.g., alkyl halides) under basic conditions (e.g., KCO/DMF) to modify the ring. Monitor reaction progress via TLC (silica, UV detection) .

- Catalytic Cross-Coupling: Suzuki-Miyaura coupling at the 4-carboxylate position requires Pd(PPh) and aryl boronic acids in degassed toluene/EtOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.